

# Spectroscopic Profile of 1-Bromo-3-methylpentane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-3-methylpentane

Cat. No.: B1293714

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This guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3-methylpentane** (CAS No: 51116-73-5), a key alkyl halide intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

## Molecular Structure and Spectroscopic Overview

Molecular Formula:  $C_6H_{13}Br$

Molecular Weight: 165.07 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: **1-bromo-3-methylpentane**[\[1\]](#)

The structural elucidation of **1-Bromo-3-methylpentane** is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the presence of specific functional groups, primarily the C-Br and C-H bonds. Mass spectrometry determines the molecular weight and provides insights into the fragmentation pattern, confirming the overall structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally verified NMR spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of analogous structures. The predictions account for the electronegativity of the bromine atom and the alkyl chain's structure.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	3.42	Triplet (t)	2H	$-\text{CH}_2-\text{Br}$
b	1.85	Multiplet (m)	2H	$-\text{CH}_2-\text{CH}_2\text{Br}$
c	1.55	Multiplet (m)	1H	$-\text{CH}(\text{CH}_3)-$
d	1.25	Multiplet (m)	2H	$-\text{CH}_2-\text{CH}_3$
e	0.90	Doublet (d)	3H	$-\text{CH}(\text{CH}_3)-$
f	0.88	Triplet (t)	3H	$-\text{CH}_2-\text{CH}_3$

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
38.5	C4
35.2	C2
34.1	C1 ( $-\text{CH}_2\text{Br}$ )
33.8	C3
19.1	C3- $\text{CH}_3$
11.4	C5

## Infrared (IR) Spectroscopy

The infrared spectrum of **1-Bromo-3-methylpentane** is characterized by the vibrations of its alkyl framework and the carbon-bromine bond. The data presented below is based on vapor-phase IR spectra available in public databases.<sup>[1][3]</sup>

## Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2960-2870	Strong	C-H Stretch	Alkane (CH <sub>3</sub> , CH <sub>2</sub> , CH)
1465-1450	Medium	C-H Bend	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )
1380-1370	Medium	C-H Bend	Alkane (CH <sub>3</sub> )
650-550	Strong	C-Br Stretch	Alkyl Bromide

## Mass Spectrometry (MS)

Mass spectrometry of **1-Bromo-3-methylpentane** shows a characteristic molecular ion peak and fragmentation pattern. Due to the presence of two stable isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br) in nearly a 1:1 ratio, the molecular ion and bromine-containing fragments appear as pairs of peaks (M<sup>+</sup> and M+2) of approximately equal intensity.<sup>[2]</sup>

## Key Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
164/166	~5%	[C <sub>6</sub> H <sub>13</sub> Br] <sup>+</sup> (Molecular Ion)
135/137	~10%	[C <sub>5</sub> H <sub>10</sub> Br] <sup>+</sup>
85	~100%	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup> (Loss of Br)
57	~80%	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~60%	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	~40%	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromo-3-methylpentane** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Acquisition: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.
  - For  $^1\text{H}$  NMR, acquire 16-32 scans.
  - For  $^{13}\text{C}$  NMR, acquire 1024-4096 scans with proton decoupling.
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

## IR Spectroscopy

Objective: To identify functional groups present in the molecule.

#### Procedure:

- Sample Preparation: As **1-Bromo-3-methylpentane** is a liquid, it can be analyzed neat.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Analysis: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Background Scan: Obtain a background spectrum of the clean salt plates.
- Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the

sample spectrum against the background.

- Data Collection: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

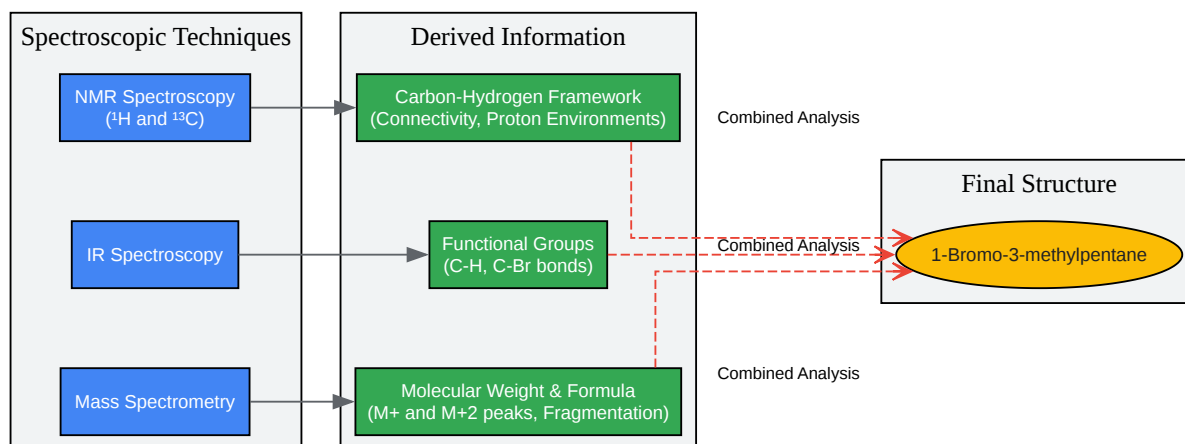
Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

- Sample Introduction: Introduce a small, diluted sample of **1-Bromo-3-methylpentane** into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
- Ionization: Use Electron Ionization (EI) at 70 eV to fragment the molecule.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of **1-Bromo-3-methylpentane**.



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## References

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